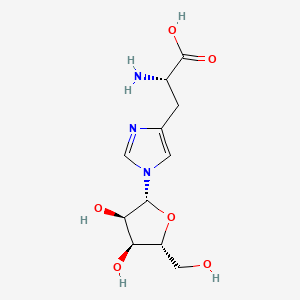

n-Ribosylhistidine

Description

Structure

3D Structure

Properties

CAS No. |

98379-91-0 |

|---|---|

Molecular Formula |

C11H17N3O6 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C11H17N3O6/c12-6(11(18)19)1-5-2-14(4-13-5)10-9(17)8(16)7(3-15)20-10/h2,4,6-10,15-17H,1,3,12H2,(H,18,19)/t6-,7+,8+,9+,10+/m0/s1 |

InChI Key |

TTYCFBAOLXCFAB-VAPHQMJDSA-N |

SMILES |

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |

Other CAS No. |

98379-91-0 |

physical_description |

Solid |

Synonyms |

His-R N(tau)-ribosylhistidine |

Origin of Product |

United States |

Discovery and Elucidation of N Ribosylhistidine Structure and Occurrence

Isolation and Purification Methodologies in Early N-Ribosylhistidine Research

The initial identification of this compound stemmed from the analysis of urine from patients with histidinemia, a metabolic disorder. Researchers first observed an unidentified compound during amino acid analysis of these urine samples, which eluted between β-aminoisobutyric acid and γ-aminobutyric acid. nih.gov The purification of this novel compound to homogeneity was a multi-step process. nih.govresearchgate.net

The methodology commenced with the extraction of the compound from urine using 80% ethanol (B145695). nih.govresearchgate.net This initial extract then underwent repeated column chromatography on a Bio-Rad AG-50 resin. nih.govresearchgate.net The final step of purification involved high-performance liquid chromatography (HPLC) utilizing a strongly cationic ion exchanger, which successfully isolated the pure compound for further analysis. nih.govresearchgate.net

Structural Characterization of this compound via Spectroscopic and Chromatographic Techniques

Once purified, the structural identity of the unknown compound was determined through a combination of spectroscopic and chromatographic methods. nih.govresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in definitively identifying the compound as N-tau-ribosylhistidine. nih.govresearchgate.net Both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy were employed to elucidate the precise molecular structure, confirming the attachment of a ribose molecule to the tau-nitrogen of the histidine imidazole (B134444) ring. researchgate.netebi.ac.uk

Utilization of High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) was not only crucial for the final purification step but also served to confirm the purity of the isolated compound. nih.govresearchgate.netmtoz-biolabs.com The technique's ability to separate components in a mixture with high resolution ensures that the subsequent structural analysis is performed on a single, uncontaminated substance. mtoz-biolabs.com In the initial research, a strongly cationic ion exchanger column was used effectively for this purpose. nih.gov

Initial Detection and Quantitative Analysis of this compound in Biological Samples

Following its isolation and structural characterization, research focused on quantifying this compound in biological fluids, particularly in the context of metabolic disorders.

Presence of this compound in Mammalian Urine

This compound is a known component of mammalian urine. researchgate.netebi.ac.uknih.gov Its levels, however, are significantly influenced by the metabolic state of the individual.

Context of this compound Observation in Histidinemic Conditions

Histidinemia is an autosomal recessive metabolic disorder characterized by elevated levels of histidine in the blood, urine, and cerebrospinal fluid. nih.govhmdb.ca It is in the urine of patients with histidinemia that this compound was first discovered and is found in significantly higher concentrations compared to healthy individuals. ebi.ac.uknih.govhmdb.ca Studies have shown a strong correlation between urinary histidine levels and the urinary content of this compound. nih.govresearchgate.net

| Subject Group | Urinary this compound Level (μmol/g creatinine) | Number of Subjects (n) |

| Normal Children | 17.8 ± 13.4 | 10 |

| Histidinemic Children | 126 ± 51 | 14 |

| Data represents mean ± S.D. as reported in early studies. nih.govresearchgate.net |

This marked difference in excretion levels underscores the link between histidine metabolism and the formation of this compound. nih.gov Further research in rats fed histidine-rich diets also demonstrated a significant and correlated increase in the urinary excretion of this compound, reinforcing this metabolic connection. nih.govresearchgate.net

Biosynthesis and Enzymatic Pathways of N Ribosylhistidine

Precursors and Substrates for N-Ribosylhistidine Formation

The synthesis of this compound is not a standalone process but rather relies on the availability of specific molecular building blocks. These precursors are fundamental to the anabolic reactions that result in the formation of this unique compound.

Role of Histidine in this compound Anabolism

Histidine, an essential amino acid, serves as the foundational molecule for the biosynthesis of this compound. libretexts.org The core structure of histidine, including its imidazole (B134444) ring, is incorporated into the final this compound molecule. Studies have shown a direct correlation between the availability of histidine and the production of this compound. For instance, when rats were fed diets rich in histidine, the urinary excretion of this compound increased significantly, highlighting histidine's role as a direct precursor. researchgate.net This relationship is further emphasized in conditions like histidinemia, a metabolic disorder characterized by elevated levels of histidine in the blood and urine, which also show a corresponding increase in urinary this compound. researchgate.netnih.gov

Involvement of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD(P)+) as a Ribose Donor

The ribose component of this compound is donated by Nicotinamide Adenine Dinucleotide (NAD+) or its phosphorylated form, Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+). nih.govvetbact.org These molecules are crucial coenzymes in numerous metabolic reactions, acting as carriers of electrons. wikipedia.orguib.no In the context of this compound synthesis, NAD(P)+ serves as the source for the ADP-ribose moiety. encyclopedia.pub The enzymatic cleavage of the glycosidic bond in NAD(P)+ releases this ribose group, which is then transferred to the histidine molecule. nih.gov The process is dependent on the presence of both histidine and NAD(P)+; in their absence, the formation of this compound does not occur. nih.govebi.ac.uk

Enzymology of this compound Synthesis

The conversion of precursors into this compound is orchestrated by a series of enzymes that work in a coordinated fashion. This enzymatic cascade, often referred to as the NAD(P)+ glycohydrolase system, is central to the formation of this histidine derivative. nih.govcontaminantdb.ca

Characterization of the NAD(P)+ Glycohydrolase System in this compound Formation

The formation of this compound is catalyzed by what is described as an NAD(P)+ glycohydrolase system. nih.govebi.ac.uk This system was identified through experiments using rat liver homogenates, which produced this compound when incubated with histidine and NAD(P)+. nih.gov A key finding was that nicotinamide, a component of NAD+, inhibits the formation of this compound, suggesting a feedback mechanism or competitive inhibition within the enzymatic pathway. nih.govebi.ac.uk This system effectively hydrolyzes NAD(P)+ to facilitate the transfer of the ribose group to histidine. genome.jp

Roles of Associated Enzymes: NAD(P)+ Nucleosidase, Nucleotide Pyrophosphatase, and 5'-Nucleotidase

Several specific enzymes are implicated in the NAD(P)+ glycohydrolase system responsible for this compound synthesis. nih.govhmdb.cafoodb.ca These include:

NAD(P)+ Nucleosidase (EC 3.2.2.5): This enzyme initiates the process by hydrolyzing the N-glycosidic bond in NAD(P)+, separating nicotinamide from the ADP-ribose structure. nih.govgenome.jp This action makes the ribose moiety available for subsequent reactions.

Nucleotide Pyrophosphatase (EC 3.6.1.9): This enzyme is responsible for cleaving the pyrophosphate bond within the dinucleotide structure of the remaining ADP-ribose. nih.govwikipedia.org

5'-Nucleotidase (EC 3.1.3.5): This enzyme catalyzes the hydrolysis of the phosphate group from the 5' carbon of the ribose. nih.govebi.ac.uk This final step in the enzymatic cascade results in the formation of the ribose that ultimately attaches to histidine.

The concerted action of these enzymes ensures the step-wise breakdown of NAD(P)+ and the successful transfer of its ribose component to form this compound. nih.gov

Comparative Biosynthetic Pathways of this compound Across Diverse Organisms

Investigation in Mammalian Systems (e.g., Rat Liver Homogenates)

The biosynthesis of N-τ-ribosylhistidine has been primarily investigated in mammalian systems, with key studies focusing on rat liver homogenates. nih.gov Research into this area was spurred by the identification of N-τ-ribosylhistidine as a novel histidine derivative found in the urine of patients with histidinemia, a metabolic disorder characterized by elevated levels of histidine. hmdb.ca

Initial hypotheses about its synthetic pathway centered on the enzyme imidazole acetic acid (ImAA) phosphoribosyltransferase. nih.gov However, this proposed pathway was not supported by experimental evidence. Studies involving the administration of aspirin, an inhibitor of this enzyme, to both humans and rats did not result in a decreased urinary excretion of N-τ-ribosylhistidine. nih.govebi.ac.uk

Subsequent research using rat liver homogenates identified a more plausible enzymatic pathway. nih.gov It was demonstrated that N-τ-ribosylhistidine is produced when a rat liver homogenate or its membrane fraction is incubated with histidine, NAD(P)⁺, and magnesium chloride (MgCl₂). nih.govebi.ac.uk The formation of the compound was not observed when incubated with only histidine or only NAD(P)⁺, indicating the necessity of both substrates. nih.gov Furthermore, the synthesis was inhibited by nicotinamide. nih.govebi.ac.uk

The urinary excretion of N-τ-ribosylhistidine has been shown to correlate with histidine intake. In studies where rats were fed diets rich in histidine, the urinary levels of N-τ-ribosylhistidine increased significantly. ebi.ac.ukresearchgate.net

Table 1: Enzymes and Components in Mammalian this compound Biosynthesis

| Component | Role in Pathway | Observation | Reference |

|---|---|---|---|

| Enzymes | |||

| NAD(P)⁺ nucleosidase | Catalyzes the hydrolysis of NAD(P)⁺. | Suggested as a key enzyme in the synthetic pathway. | nih.govhmdb.ca |

| Nucleotide pyrophosphatase | Involved in the cleavage of pyrophosphate bonds. | Implicated in the NAD(P)⁺ glycohydrolase system for His-R formation. | nih.govhmdb.ca |

| 5'-Nucleotidase | Catalyzes the hydrolysis of nucleotides. | Part of the proposed enzymatic system for synthesis. | nih.govhmdb.ca |

| Substrates & Cofactors | |||

| L-Histidine | Precursor molecule. | Essential for the formation of N-τ-ribosylhistidine. | nih.gov |

| NAD(P)⁺ | Ribose donor. | Essential for the formation of N-τ-ribosylhistidine. | nih.gov |

| MgCl₂ (Magnesium) | Cofactor. | Required for the enzymatic reaction in rat liver homogenates. | nih.gov |

| Inhibitors |

Exploration of Analogous or Related Pathways in Microbial and Plant Systems

Direct biosynthetic pathways for this compound have not been extensively characterized in microbial and plant systems as they have in mammals. However, the biosynthesis of its precursor, L-histidine, is an ancient and well-studied metabolic pathway present in bacteria, archaea, lower eukaryotes, and plants. nih.govnih.gov Humans cannot synthesize histidine, making it a dietary essential amino acid. nih.gov

The L-histidine biosynthesis pathway has been intensively studied in microorganisms like Escherichia coli, Salmonella typhimurium, and the industrial amino acid-producer Corynebacterium glutamicum. nih.govnih.govnih.gov This pathway involves a series of enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine. nih.gov

Key enzymes in this pathway include ATP phosphoribosyltransferase (HisG), which catalyzes the first committed step, and imidazoleglycerol-phosphate synthase (HisFH). nih.govnih.gov In E. coli and S. typhimurium, some of these enzymatic activities are carried out by bifunctional enzymes, such as the one encoded by the his(NB) gene, which possesses both histidinol-phosphate phosphatase and imidazoleglycerol-phosphate dehydratase activities. nih.gov In contrast, C. glutamicum utilizes two separate genes, hisN and hisB, for these respective functions. nih.govnih.gov

While L-histidine synthesis is common, the specific enzymatic machinery to attach a ribose group to histidine to form this compound, as seen in mammals, is not a well-documented pathway in most microbes and plants. The microbial world, however, is a vast source of diverse enzymatic activities and natural products. mdpi.comfrontiersin.org It is plausible that analogous pathways could exist, particularly in organisms with unique metabolic capabilities. For instance, various microorganisms are known to produce a wide array of amino acid derivatives and N-glycosyl compounds. hmdb.camdpi.com The study of microbial metabolic pathways, including those for secondary metabolites, is an active area of research, which may yet uncover biosynthetic routes for compounds like this compound. mdpi.com

In plants, the biosynthesis of L-histidine follows the same general pathway found in microbes. nih.gov Plants also synthesize a vast array of secondary metabolites, and pathways involving the modification of amino acids are common. mdpi.comaocs.org For example, plants utilize tryptophan as a precursor for the synthesis of the signaling molecule melatonin. mdpi.com While there is no direct evidence for this compound synthesis, the enzymatic potential for such modifications exists within the broader context of plant metabolic diversity. ekb.eg

Table 2: Key Enzymes in the L-Histidine Biosynthesis Pathway (Microbial Systems)

| Enzyme | Gene (in E. coli / S. typhimurium) | Function in Pathway | Reference |

|---|---|---|---|

| ATP phosphoribosyltransferase | HisG | Catalyzes the first step: condensation of ATP and PRPP. | nih.gov |

| Phosphoribosyl-ATP pyrophosphohydrolase | HisE | Hydrolyzes PR-ATP to phosphoribosyl-AMP. | nih.gov |

| Phosphoribosyl-AMP cyclohydrolase | HisI | Opens the adenine ring of phosphoribosyl-AMP. | nih.gov |

| N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase | HisA | Isomerizes the Pro-FAR substrate. | nih.gov |

| Imidazole glycerol (B35011) phosphate synthase | HisF/HisH | Converts PRFAR to imidazole glycerol phosphate (IGP) and AICAR. | nih.govnih.gov |

| Imidazoleglycerol-phosphate dehydratase | HisB (C-terminal) | Dehydrates IGP to imidazole acetol-phosphate. | nih.gov |

| L-histidinol-phosphate aminotransferase | HisC | Transfers an amino group to form L-histidinol phosphate. | nih.gov |

| Histidinol-phosphate phosphatase | HisN or HisB (N-terminal) | Dephosphorylates L-histidinol phosphate to L-histidinol. | nih.gov |

Metabolism, Catabolism, and Intermediary Roles of N Ribosylhistidine

Metabolic Fates and Turnover Dynamics of N-Ribosylhistidine

The formation of this compound is understood to be a multi-step enzymatic process. Research suggests that the enzymes responsible for its synthesis include NAD(P)+ nucleosidase, nucleotide pyrophosphatase, and 5'-nucleotidase. ebi.ac.ukhmdb.canih.gov The process involves the incubation of a rat liver homogenate or its membrane fraction with histidine and NAD(P)+. ebi.ac.uknih.gov The formation of this compound is inhibited by nicotinamide (B372718). ebi.ac.uk

An alternative synthetic pathway catalyzed by imidazole (B134444) acetic acid (ImAA) phosphoribosyltransferase was investigated but not substantiated. ebi.ac.uknih.gov Administration of aspirin, an inhibitor of this enzyme, did not alter the urinary excretion of this compound in humans or rats, although it did decrease the excretion of a related compound, ImAA-R. ebi.ac.uknih.gov

Interconnections with Histidine Metabolism and Broader Amino Acid Pathways

This compound is intrinsically linked to the metabolic pathways of histidine. mdpi.comresearchgate.net Its presence and concentration in biological fluids are often indicative of the state of histidine metabolism.

This compound is considered a metabolite of histidine. mdpi.comresearchgate.net In the broader context of amino acid catabolism, excess amino acids are not stored and are rapidly broken down. aabu.edu.jo This process typically begins with the removal of the α-amino group, a process known as deamination, followed by the metabolism of the remaining carbon skeleton. aabu.edu.jolibretexts.org

The primary pathway for histidine catabolism involves the enzyme histidine ammonia-lyase, which converts histidine to urocanic acid. wikipedia.orgnih.gov A deficiency in this enzyme leads to the condition known as histidinemia, which is characterized by elevated levels of histidine in the blood and urine. nih.govwikipedia.org It is in this pathological state that this compound is found in significantly increased amounts in the urine. nih.govnih.gov This suggests that when the primary catabolic pathway for histidine is impaired, alternative metabolic routes, including the formation of this compound, may become more prominent.

As a derivative of histidine, this compound is part of the broader network of amino acid metabolism. mdpi.com Amino acids are central to numerous metabolic functions, including protein synthesis, energy production, and the synthesis of nitrogen-containing compounds. aabu.edu.jonutritionalassessment.org Studies have identified this compound in metabolomic profiles of various biological samples, including blood and urine. ebi.ac.ukhmdb.ca

In the context of disease, such as alcohol-associated liver disease, this compound levels have been observed to be significantly increased in the urine of patients with severe alcoholic hepatitis, indicating a perturbation in histidine metabolism. mdpi.comresearchgate.net Furthermore, in studies on high-temperature stress in marine life, this compound was identified as a downregulated metabolite associated with amino acid metabolism, suggesting its role in cellular stress responses. mdpi.com

Excretion Patterns and Regulatory Mechanisms Influencing this compound Levels

The excretion of this compound is primarily through the urine, and its levels can be influenced by several physiological and dietary factors.

The most significant factor influencing the urinary excretion of this compound is the concentration of histidine in the body. In individuals with histidinemia, an inborn error of metabolism characterized by high levels of histidine, the urinary content of this compound is markedly elevated. nih.govnih.gov Studies have shown that the urinary levels of this compound are closely correlated with the urinary levels of histidine. researchgate.netnih.govebi.ac.uk

Dietary intake of histidine also directly impacts the excretion of its ribosylated derivative. researchgate.netnih.gov In animal studies, rats fed a diet rich in histidine showed a significant increase in the urinary excretion of this compound, which was well-correlated with the amount of histidine consumed. researchgate.netnih.govebi.ac.uk Additionally, a study on nutritional interventions in children found an association between the intake of fatty meat and the urinary levels of a compound likely to be this compound. unav.edu

The following table presents data on the urinary content of this compound in normal and histidinemic children.

| Group | N | Urinary this compound (μmol/g creatinine) |

| Normal Children | 10 | 17.8 ± 13.4 |

| Histidinemic Children | 14 | 126 ± 51 |

| Data sourced from studies on histidinemic patients. researchgate.netnih.govebi.ac.uk |

The kidneys are responsible for the clearance of this compound from the blood. researchgate.net Renal clearance is a measure of the volume of plasma from which a substance is completely removed by the kidneys per unit of time. derangedphysiology.comnih.gov The renal clearance of this compound in humans has been determined to be 96% of that of creatinine (B1669602). researchgate.netnih.govebi.ac.uk Creatinine is a substance that is freely filtered by the glomeruli of the kidneys and is not significantly reabsorbed or secreted by the tubules, making its clearance a good estimator of the glomerular filtration rate (GFR). derangedphysiology.com The high clearance rate of this compound relative to creatinine suggests that it is efficiently filtered by the glomeruli and undergoes minimal tubular reabsorption.

The homeostasis of this compound is therefore closely tied to both the metabolic balance of histidine and renal function. Elevated production due to high histidine levels, as seen in histidinemia or with high dietary intake, leads to increased urinary excretion as the body seeks to maintain equilibrium.

Biological Roles and Functional Hypotheses for N Ribosylhistidine

N-Ribosylhistidine as a Metabolic By-product or Overflow Metabolite

This compound, chemically a glyco-amino acid, is largely considered a metabolic byproduct of histidine metabolism. nih.gov Its formation and excretion are closely linked to the concentration of histidine in the body. In the metabolic disorder histidinemia, which is characterized by elevated levels of histidine in the blood, urine, and cerebrospinal fluid, there is a corresponding significant increase in urinary this compound. ebi.ac.ukhmdb.canih.gov Studies in both humans and rats have demonstrated a strong correlation between histidine intake and the urinary output of this compound. nih.govresearchgate.net When rats were administered diets rich in histidine, their urinary excretion of this compound increased substantially. nih.govresearchgate.net

The formation of this compound is catalyzed by an NAD(P)+ glycohydrolase system. ebi.ac.uknih.gov Research on rat liver homogenates showed that the compound was produced when incubated with histidine and NAD(P)+, a reaction inhibited by nicotinamide (B372718). ebi.ac.uknih.gov The enzymes suggested to be responsible for its synthesis are NAD(P)+ nucleosidase, nucleotide pyrophosphatase, and 5'-nucleotidase. hmdb.canih.gov This enzymatic pathway suggests that this compound is not synthesized through a primary metabolic route but rather as a consequence of overflow or alternative processing when the primary histidine degradation pathway is saturated or in specific metabolic states. nih.gov Further evidence for its role as a byproduct is seen in patients with alcohol-associated liver disease (ALD), where increased levels of this compound and other histidine derivatives are found in the urine, indicating altered histidine catabolism. mdpi.com

Postulated Signaling or Regulatory Functions of this compound

While primarily viewed as a metabolite, some studies suggest potential, though not yet proven, signaling or regulatory roles for this compound. In an integrative proteomic and metabolomic study of breast abscesses, this compound was identified as a differentially expressed metabolite. frontiersin.org Its levels showed a significant positive correlation with other metabolites like nopaline (B31955) and L-(-)-methionine. frontiersin.org Pathway analysis associated these metabolic changes with the regulation of the actin cytoskeleton and the cGMP-PKG signaling pathway, among others. frontiersin.org Although this points to a potential involvement in these cellular processes, the exact function of this compound within these pathways remains undefined and the association is correlational. frontiersin.org It is also considered in the context of ADP-ribosylation, a post-translational modification involved in numerous cellular processes like DNA damage response and cellular signaling. researchgate.netacs.org However, the direct role of free this compound in these signaling cascades is still a subject for further investigation.

This compound in the Context of Stress Responses and Cellular Adaptation

Emerging evidence implicates this compound in cellular responses to stress. A notable study combining transcriptomics and metabolomics investigated the effects of high-temperature stress in the giant black tiger prawn, Penaeus monodon. mdpi.com In this research, this compound was identified as one of the metabolites that was significantly downregulated in heat-tolerant shrimp compared to heat-sensitive ones, suggesting its involvement in the metabolic adjustments to thermal stress. mdpi.com The broader metabolic pathways affected included amino acid metabolism, glutathione (B108866) metabolism, and the FoxO signaling pathway, all crucial for cellular adaptation and survival under stress. mdpi.com

The compound's levels have also been observed to change in other stress-related contexts. For instance, studies on radiation-induced injury in rats identified this compound as a differential metabolite in urine, with its levels increasing after total body irradiation. mednexus.org This alteration is part of a broader metabolic disturbance that includes the citric acid cycle and other amino acid metabolism pathways. mednexus.org The ribotoxic stress response, a pathway activated by damage to ribosomes from various agents, involves complex signaling cascades, and while not directly linked, the involvement of amino acid derivatives in stress responses is a key area of research. researchgate.net

Given its altered levels under various stress conditions, this compound is considered a potential stress-related marker metabolite. In the study on Penaeus monodon, it was explicitly named as a "stress-related marker metabolite" associated with amino acid metabolism that was downregulated in response to high-temperature stress. mdpi.com

Its utility as a biomarker extends to disease-related stress. In patients with severe alcohol-associated hepatitis, urinary this compound was significantly increased. mdpi.com Similarly, in a metabolomics analysis of COVID-19 patients, this compound was among the metabolites found to be differentially enriched when comparing severe and non-acute cases, highlighting its potential as a component of a metabolic signature for disease severity. nih.gov In a study on radiation injury, this compound was identified as a potential urinary biomarker for assessing the effects of radiation exposure. mednexus.org Furthermore, in a dietary intervention study, urinary this compound was found to be negatively associated with diet quality, suggesting it could serve as a marker for metabolic stress linked to dietary patterns. researchgate.net

Comparative Biological Significance of this compound Across Phylogenies

The presence and potential roles of this compound have been observed across different branches of life, though the extent of its significance varies.

In Mammals (Humans and Rats): this compound is well-documented as a urinary metabolite. nih.gov In humans, its excretion is significantly elevated in the genetic disorder histidinemia and has also been noted to increase in conditions like alcohol-associated liver disease. hmdb.camdpi.com Rats have been used as a model organism to confirm that high dietary intake of histidine leads to increased formation and excretion of this compound, solidifying its role as an overflow metabolite in mammals. nih.gov

In Crustaceans: Research on the shrimp Penaeus monodon has provided the most direct evidence for this compound's involvement in a specific physiological response—adaptation to thermal stress. mdpi.com Its downregulation in heat-tolerant individuals suggests a functional role in metabolic reprogramming under environmental stress. mdpi.com

In Bacteria: The biosynthesis of histidine is a fundamental and well-studied pathway in bacteria, with complex regulatory mechanisms like operons and riboswitches controlling the his genes. wikipedia.orgnih.govnih.gov While histidine metabolism is crucial for processes like cell division and acid stress response in some bacteria, the specific biological significance of this compound is less clear. researchgate.net It has been detected in bacterial extracts, but its functional role, whether as a simple byproduct or something more, is not well defined in this kingdom. unipd.it

In Plants: Histidine biosynthesis is a vital pathway in plants, occurring within the plastids and playing roles in growth, development, and metal ion coordination. nih.gov The pathways for histidine synthesis and the regulation of its enzymes are areas of active research. nih.gov However, based on current literature, there is no specific information available regarding the presence or biological significance of this compound in plants.

Advanced Analytical Methodologies in N Ribosylhistidine Research

High-Resolution Separation and Purification Techniques for N-Ribosylhistidine and Its Metabolites

The accurate study of this compound and its metabolites hinges on the ability to effectively separate and purify these compounds from complex biological matrices. Early research into this compound, particularly its discovery in the urine of patients with histidinemia, employed a combination of chromatographic techniques. The purification process involved an initial extraction with 80% ethanol (B145695), followed by repeated column chromatography on ion-exchange resins like Bio-Rad AG-50, and culminating in high-performance liquid chromatography (HPLC) on a strongly cationic ion exchanger researchgate.netnih.gov. This foundational work demonstrated the feasibility of isolating this compound for structural characterization.

Modern analytical workflows have increasingly adopted liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of amino acids and their derivatives due to its high sensitivity and specificity. While specific LC-MS/MS methods dedicated exclusively to this compound are not extensively detailed in the available literature, the principles for its analysis can be derived from methods developed for similar compounds. For instance, HPLC methods have been developed for the separation of histidine and its various derivatives, which can be adapted for this compound sielc.comsielc.comnih.govresearchgate.net.

The analysis of more complex, related molecules like ADP-ribosylated histidine has been successfully achieved using LC-MS, demonstrating the capability of this platform to handle ribosylated amino acids acs.orgnih.gov. These studies often employ reversed-phase HPLC for separation prior to mass spectrometric analysis. For this compound, a hydrophilic interaction chromatography (HILIC) approach could also be effective, given the polar nature of the ribose moiety. An LC-MS/MS system would allow for the separation of this compound from its isomers and other closely related metabolites, followed by specific detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

Table 1: Chromatographic Techniques for the Analysis of Histidine Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection Method | Application | Reference |

| Column Chromatography | Bio-Rad AG-50 (Cation Exchange) | HCl gradients | Amino Acid Analyzer | Purification of this compound from urine | researchgate.netnih.gov |

| HPLC | Strongly Cationic Ion Exchanger | Li-citrate buffer | Post-column derivatization | Purification of this compound from urine | researchgate.netnih.gov |

| HPLC | BIST™ B+ (Anion Exchange) | MeCN with Sulfuric Acid | UV (220 nm) | Separation of Histidine and its esters | sielc.com |

| HPLC-MS | Not specified | Not specified | Mass Spectrometry | Analysis of ADP-ribosylated histidine peptides | acs.orgnih.gov |

| RP-HPLC | C18 | Phosphate (B84403) buffer and acetonitrile (B52724) gradient | UV (225 nm) | Separation of underivatized amino acids including histidine | nih.gov |

Quantitative Detection and Isotopic Tracing Strategies for this compound Flux

Quantitative analysis is crucial for understanding the physiological and pathological relevance of this compound. Early studies quantified urinary this compound using an amino acid analyzer, revealing significantly elevated levels in children with histidinemia compared to healthy controls researchgate.netnih.gov.

Modern quantitative bioanalysis heavily relies on stable isotope dilution mass spectrometry, which is considered a gold standard for accuracy and precision. In this approach, a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N-labeled this compound) is added to the sample as an internal standard. The ratio of the endogenous analyte to the internal standard is then measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and matrix effects during analysis. While a specific stable isotope dilution assay for this compound is not prominently described, methods for histidine have been developed and could be adapted nih.gov.

Isotopic tracers are powerful tools for elucidating metabolic pathways and quantifying the rate of synthesis and catabolism of metabolites, a field known as metabolic flux analysis nih.govucdavis.edu. By introducing substrates labeled with stable isotopes (e.g., ¹³C-glucose or ¹⁵N-histidine) into a biological system, researchers can track the incorporation of these isotopes into this compound and its downstream metabolites. This allows for the determination of the metabolic flux through the pathways responsible for its formation, such as nucleotide salvage pathways nih.govnih.govresearchgate.netresearchgate.netwikipedia.org. While direct metabolic flux analysis of this compound is not yet reported, studies on related pathways, such as purine (B94841) and histidine biosynthesis, have demonstrated the utility of this approach in understanding metabolic integration and regulation nih.gov.

Omics-Based Approaches for Holistic this compound Analysis

"Omics" technologies provide a system-wide view of molecular processes, offering the potential for a more comprehensive understanding of the role of this compound in biology.

The integration of metabolomics (the study of all small molecules in a biological system) and transcriptomics (the study of all gene transcripts) can reveal correlations between gene expression and metabolite levels, providing insights into the regulation of metabolic pathways. For instance, a combined metabolomic and transcriptomic analysis in patients with Systemic Lupus Erythematosus (SLE) identified histidine as a key metabolite linked to the disease pathogenesis, correlating its plasma levels with the gene expression signatures in immune cell subsets elsevierpure.comnih.gov.

Although these studies did not specifically measure this compound, they provide a blueprint for how such an integrated approach could be applied to investigate its metabolism. By simultaneously profiling the metabolome for this compound and related compounds and the transcriptome for genes involved in histidine metabolism, nucleotide synthesis, and salvage pathways, researchers could identify key enzymes and regulatory genes in the this compound pathway. Such an approach would be particularly valuable in understanding the molecular basis of conditions like histidinemia, where this compound levels are perturbed.

Table 2: Omics Approaches in Histidine Metabolism Research

| Omics Approach | Key Findings | Biological Context | Reference |

| Metabolomics & Transcriptomics | Identified histidine as a biomarker for SLE and correlated its levels with oxidative phosphorylation gene signature in plasmablasts. | Systemic Lupus Erythematosus (SLE) | elsevierpure.comnih.gov |

| Metabolomics & Transcriptomics | Revealed key genes and metabolites associated with nutritional risk and neurodevelopment, including altered metabolic pathways. | Congenital Heart Disease (CHD) in children | nih.gov |

| Metabolomics & Transcriptomics | Highlighted the role of glycerophospholipid and arachidonic acid metabolism in spleen function under a Western-style diet. | Spleen function in mice | mdpi.com |

Proteomics, the large-scale study of proteins, can be employed to identify proteins that physically interact with small molecules like this compound. One powerful technique is chemical proteomics, which utilizes a molecular probe, often a modified version of the small molecule of interest, to capture its binding partners from a cell lysate nih.govnih.gov. The captured proteins are then identified by mass spectrometry.

Another approach is affinity purification-mass spectrometry (AP-MS). In this method, a protein of interest is tagged and used as "bait" to pull down its interacting partners. While this is typically used for protein-protein interactions, the principle can be adapted to identify proteins that bind to small molecules immobilized on a solid support nih.govcytivalifesciences.comsigmaaldrich.com. For this compound, one could immobilize the compound on a chromatography resin and pass a cell lysate over it to capture binding proteins.

Furthermore, proteome-wide studies have been successful in identifying sites of ADP-ribosylation on proteins, a modification that, like this compound formation, involves the attachment of a ribose-containing moiety to an amino acid nih.govresearchgate.net. The methodologies developed for enriching and identifying ADP-ribosylated peptides could potentially be adapted to find proteins that are endogenously modified by a similar ribosylation on histidine residues, which might include this compound itself as part of a larger molecule or as a related modification. These advanced proteomic strategies hold the promise of uncovering the functional context of this compound by identifying the proteins it interacts with or modifies.

Genetic and Regulatory Aspects of N Ribosylhistidine Metabolism

Molecular Genetics of Enzymes Involved in N-Ribosylhistidine Pathways

The formation of N-τ-ribosylhistidine is not a standalone pathway but rather the result of the activity of enzymes primarily involved in nucleotide and NAD+ metabolism. Research indicates that this compound is synthesized from histidine and NAD(P)+ through the action of an NAD(P)+ glycohydrolase system. This system comprises several enzymes that act sequentially or in concert.

The key enzymes implicated in the synthesis of this compound are:

NAD(P)+ Glycohydrolase (NADase) : This enzyme cleaves the glycosidic bond in NAD(P)+, releasing nicotinamide (B372718) and ADP-ribose. In the presence of histidine, it can catalyze the transfer of the ribose moiety to histidine.

Ecto-nucleotide Pyrophosphatase/Phosphodiesterase (NPP) family : These enzymes hydrolyze pyrophosphate and phosphodiester bonds in various nucleotides and their derivatives, including ATP. asm.org Their activity can contribute to the pool of molecules available for ribosylation reactions.

The production of this compound was demonstrated in vitro using rat liver homogenates, which required the presence of both histidine and NAD(P)+. asm.org The enzymes responsible are believed to be NAD(P)+ nucleosidase, nucleotide pyrophosphatase, and 5'-nucleotidase. asm.org The genes encoding these enzymes are part of a broader, well-conserved system of nucleotide metabolism. In humans and other mammals, these enzymes are encoded by specific gene families.

Table 1: Key Enzymes and Associated Genes in this compound Formation

| Enzyme | EC Number | Human Genes (Examples) | Function in Pathway |

| NAD(P)+ Glycohydrolase (NADase) | EC 3.2.2.6 | CD38 | Cleaves NAD(P)+ to produce ADP-ribose, which can be transferred to histidine. asm.orgfrontiersin.org |

| Ecto-nucleotide Pyrophosphatase/Phosphodiesterase 1 | EC 3.1.4.1 | ENPP1 | Hydrolyzes extracellular ATP and other nucleotides, influencing substrate availability. uantwerpen.beeuropean-crystal-network.com |

| Ecto-nucleotide Pyrophosphatase/Phosphodiesterase 3 | EC 3.1.4.1 | ENPP3 | Similar to ENPP1, participates in extracellular nucleotide metabolism. uantwerpen.bepromega.com |

| Ecto-5'-Nucleotidase (CD73) | EC 3.1.3.5 | NT5E | Catalyzes the dephosphorylation of AMP to adenosine (B11128), regulating purine (B94841) nucleotide levels. genecards.orgnih.gov |

| Mitochondrial 5'(3')-Deoxyribonucleotidase | EC 3.1.3.5 | NT5M | A mitochondrial nucleotidase involved in nucleotide degradation. wikipedia.org |

Gene Expression and Transcriptional Regulation Influencing this compound Levels

The cellular concentration of this compound is not static; it is influenced by the expression levels and activity of the enzymes in its metabolic pathway, which are in turn governed by complex transcriptional and post-transcriptional regulatory mechanisms.

Substrate-dependent Regulation: A primary factor influencing this compound levels is the availability of its precursors, L-histidine and NAD(P)+. Studies have shown a direct correlation between histidine intake and the urinary excretion of this compound. In individuals with histidinemia, a metabolic disorder characterized by elevated blood and urine histidine levels, the concentration of this compound is significantly increased. This suggests that the pathway's activity is highly dependent on substrate concentration, a common feature in metabolic regulation.

Transcriptional Control: The expression of genes encoding the enzymes involved, such as CD38, ENPP1, and NT5E, is subject to transcriptional regulation. This control is mediated by transcription factors that bind to specific DNA sequences, known as promoters and enhancers, to either activate or repress gene expression. pnas.org

Regulation of Histidine Metabolism Genes: In bacteria, the genes for histidine biosynthesis and catabolism are tightly controlled. For instance, the his operon can be regulated by repressor proteins like HisR and by RNA-based mechanisms such as transcriptional attenuators and T-box riboswitches that sense histidine levels. researchgate.netiitp.runih.gov While the regulation in eukaryotes is different, it highlights the principle that histidine levels directly influence the expression of related metabolic genes.

Regulation of Nucleotidase Genes: The expression of ecto-5'-nucleotidase (CD73, encoded by NT5E) is known to be regulated by various stimuli. For example, hypoxia can upregulate NT5E expression through the transcription factor HIF-1 (Hypoxia-Inducible Factor-1). nih.govwikigenes.org Furthermore, inflammatory signals, such as TNF-α, can also modulate its expression in endothelial cells. wikigenes.org Post-transcriptional regulation by microRNAs (miRNAs) has also been shown to target NT5E mRNA, affecting its stability and translation. researchgate.net

Regulation of NAD+ Metabolism Genes: The biosynthesis and recycling of NAD+ are tightly regulated to maintain cellular homeostasis. mdpi.comnih.gov The expression of enzymes like NAD(P)+ glycohydrolases (e.g., CD38) and those in the NAD+ salvage pathway are controlled by cellular energy status and stress signals. frontiersin.orgnih.gov Given that NAD(P)+ is a substrate for this compound synthesis, the regulatory state of NAD+ metabolic pathways will indirectly influence the rate of this compound formation. asm.org

Interplay with Other Metabolic Regulatory Networks

The metabolism of this compound is not an isolated process but is deeply integrated with other major metabolic networks. This crosstalk is crucial for maintaining cellular homeostasis and responding to metabolic changes.

Histidine Metabolism: The most direct link is with histidine metabolism. This compound is a catabolic product of L-histidine, formed when histidine is abundant. asm.org The regulation of histidine biosynthesis itself is interconnected with purine metabolism through the shared intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), which is a byproduct of the histidine pathway and an intermediate in the purine pathway. bioone.orgplos.orgnih.gov This connection means that flux through the histidine pathway can influence the building blocks available for nucleotide synthesis, and vice-versa.

Purine and Nucleotide Metabolism: The formation of this compound is intrinsically linked to purine metabolism. The enzymes involved—nucleotidases and pyrophosphatases—are key players in the turnover and salvage of purine nucleotides. asm.orgdrugbank.com The ribose moiety of this compound is donated by NAD(P)+, a molecule whose own synthesis draws from the pentose (B10789219) phosphate (B84403) pathway, the same source of phosphoribosyl pyrophosphate (PRPP) required for the de novo synthesis of purines. bioone.org This shared origin of precursors creates a competitive and cooperative interplay between these pathways. In yeast, the transcription factors BAS1 and BAS2 are known to co-regulate genes in both the histidine and purine biosynthetic pathways, providing a clear example of coordinated genetic control. pnas.org

Chemical Synthesis and Derivatization of N Ribosylhistidine for Research Tools

Synthetic Strategies for N-Ribosylhistidine Analogues and Mimetics

The synthesis of this compound analogues is centered on creating stable isosteres that accurately mimic the structure and properties of the natural molecule while being robust enough for biochemical assays. Key strategies involve solid-phase peptide synthesis (SPPS) and advanced organic chemistry reactions, including "click chemistry."

A prominent strategy involves replacing the imidazole (B134444) functionality of histidine with a triazole moiety, which serves as a stable mimic. acs.org This is achieved through a convergent synthesis that utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry. acs.orgresearchgate.net The process starts with the synthesis of two key building blocks: an oligopeptide containing propargylglycine (B1618536) in place of histidine and an azido-ADP-ribosyl analogue. acs.orgresearchgate.net

The synthesis of the peptide component is performed using standard fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). acs.orgacs.org The azido-ADP-ribosyl analogues can be synthesized in both α- and β-configurations. researchgate.net The β-configured azide (B81097) is typically obtained with high stereoselectivity from ribofuranose tetraacetate, where the C-2-O-acetyl group provides neighboring group participation. acs.org Conversely, synthesizing the α-azido-ADP-ribosyl analogue requires different conditions, such as using an imidate donor with a non-participating group. researchgate.net

A complete set of isosteres mimicking both N(τ)- and N(π)-ADP-ribosylated histidine has been created by exploiting the regioselectivity of different catalysts in click chemistry. nih.govnih.gov

Copper(I)-catalyzed click chemistry (CuAAC) between a propargylglycine building block and an azidoribose derivative selectively produces 1,4-disubstituted triazoles, which act as mimics for N(τ)-ADP-ribosylated histidine. nih.govnih.govresearchgate.net

Ruthenium(II)-catalyzed click chemistry yields 1,5-disubstituted triazoles, which serve as mimics for N(π)-ADP-ribosylated histidine. nih.govresearchgate.net

These ribosylated building blocks, once formed, can be incorporated into a peptide sequence using standard SPPS protocols. nih.govacs.org The final step often involves installing the complete ADP moiety onto the resin-bound peptide, which can be accomplished using phosphoramidite (B1245037) chemistry, followed by deprotection to yield the desired ADP-ribosylated histidine mimetic peptides. researchgate.net

An alternative to click chemistry is the use of Mukaiyama-type glycosylation to obtain ribofuranosylated histidine building blocks, which are then integrated into peptide sequences via Fmoc-based SPPS. researchgate.netexeter.ac.uk This approach allows for the creation of peptides containing the native α-configured N(τ)- and N(π)-ADP-ribosylated histidine. researchgate.net

| Synthetic Approach | Key Reaction | Building Blocks | Mimic/Analogue Produced | Catalyst/Reagent |

| Click Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargylglycine-containing peptide, Azido-ADP-ribosyl analogue | 1,4-Triazole isostere (N(τ)-ADPr-His mimic) | Copper(I) |

| Click Chemistry | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition | Propargylglycine-containing peptide, Azido-ADP-ribosyl analogue | 1,5-Triazole isostere (N(π)-ADPr-His mimic) | Ruthenium(II) |

| Glycosylation & SPPS | Mukaiyama-type Glycosylation | Fmoc-protected histidine analogues, Ribose derivatives | Ribofuranosylated histidine building blocks | Lewis Acid |

| ADP Moiety Installation | Phosphoramidite Chemistry | Resin-bound ribosylated peptide, Adenosine (B11128) phosphoramidite | Full ADP-ribosylated peptide | Activator (e.g., Tetrazole) |

Application of Synthesized this compound and Derivatives as Biochemical Probes

The synthesized this compound analogues are powerful tools for probing the complex biology of ADP-ribosylation. They enable researchers to mimic specific post-translational modifications and to develop substrates or inhibitors for enzymes involved in the this compound pathway.

ADP-ribosylation is a critical PTM that regulates vital cellular processes, including DNA repair and apoptosis. nih.govresearchgate.net Histidine has been identified as a target for this modification, but its study is hampered by the instability of the natural linkage. acs.orgresearchgate.net The synthetic triazole-based isosteres of ADP-ribosylated histidine provide chemically and enzymatically stable tools to investigate this PTM. researchgate.netrsc.org

Researchers have incorporated these mimics into peptide fragments derived from proteins known to be ribosylated, such as histone PARylation factor 1 (HPF1). nih.govacs.orgacs.org By creating a complete set of four ADP-ribosyl triazole conjugates—representing α- and β-configurations of both N(τ) and N(π) linkages—scientists can systematically probe the structural and functional consequences of histidine ADP-ribosylation. nih.govresearchgate.net These well-defined synthetic peptides serve as invaluable molecular tools to study the chemical stability of the PTM and its interactions with binding partners. nih.gov The use of these stable analogues allows for the detailed characterization of protein-protein interactions and the structural biology of ADP-ribosylated protein complexes, which would be difficult with the transient native modification.

A key application of synthetic this compound derivatives is in the study of enzymes that regulate ADP-ribosylation, particularly (ADP-ribosyl)hydrolases, which cleave the modification. researchgate.net By screening the synthetic mimetic peptides against libraries of these enzymes, researchers can identify which enzymes are responsible for processing ADP-ribosylated histidine.

In one study, four distinct ADP-ribosylated histidine mimetic peptides were tested against a panel of human (ADP-ribosyl)hydrolases. acs.org The enzymatic activity was quantified by measuring the release of adenosine monophosphate (AMP) using the AMP-Glo assay. researchgate.net The results revealed that most human hydrolases were unable to cleave the synthetic linkages, highlighting their general stability. acs.org

However, a significant finding was that the (ADP-ribosyl)hydrolase ARH3 was capable of cleaving the ADP-ribosyl α-1,5-triazole linkage, which mimics the α-N(π)-substituted histidine. nih.govnih.gov This demonstrated that the synthetic isostere is a functional mimic that can act as a substrate for a specific enzyme. acs.org Interestingly, the cleavage was observed to be sequence-dependent, as ARH3 could process the modification on an HPF1-derived peptide but not on a PARP1-derived peptide. acs.org This specificity provides a powerful tool to dissect the substrate preferences of hydrolases.

The analogues that are resistant to enzymatic cleavage can, in turn, be developed as potential enzyme inhibitors. nih.govplos.org By binding to the active site without being turned over, these molecules can block the function of specific hydrolases, allowing for the study of the downstream consequences of inhibiting the removal of ADP-ribosylation from histidine.

| Analogue Type | Peptide Context | Enzyme Tested | Result | Application |

| α-N(τ)-ADPr-His mimic (1,4-triazole) | PARP1 peptide | Human Hydrolase Library | Resistant to cleavage | Probe for binding studies, potential inhibitor |

| α-N(τ)-ADPr-His mimic (1,4-triazole) | HPF1 peptide | Human Hydrolase Library | Resistant to cleavage | Probe for binding studies, potential inhibitor |

| α-N(π)-ADPr-His mimic (1,5-triazole) | HPF1 peptide | ARH3 | Cleaved | Enzyme substrate to study ARH3 activity |

| α-N(π)-ADPr-His mimic (1,5-triazole) | PARP1 peptide | ARH3 | Resistant to cleavage | Tool to study sequence-dependent enzyme activity |

Future Directions and Emerging Avenues in N Ribosylhistidine Research

Identification of Undiscovered Enzymes and Pathways in N-Ribosylhistidine Metabolism

The complete enzymatic machinery and metabolic pathways governing the synthesis and degradation of this compound are not yet fully elucidated. Early studies have suggested the involvement of enzymes such as NAD(P)+ nucleosidase, nucleotide pyrophosphatase, and 5'-nucleotidase in its formation from histidine and NAD(P)+. ebi.ac.uknih.gov This was inferred from the production of this compound when a rat liver homogenate was incubated with histidine and NAD(P)+, and the inhibition of this process by nicotinamide (B372718). ebi.ac.uknih.gov However, a direct, dedicated enzymatic pathway for its synthesis has not been conclusively identified.

Future research will likely focus on the discovery and characterization of novel enzymes specifically responsible for this compound metabolism. This could involve proteomic and genomic approaches to identify candidate genes and proteins that are co-expressed with this compound or whose levels correlate with its abundance. Techniques such as activity-based protein profiling could be employed to isolate and identify enzymes that directly bind to or modify this compound or its precursors.

Furthermore, the exploration of alternative or context-specific metabolic pathways is a crucial next step. For instance, the initial hypothesis that imidazole (B134444) acetic acid phosphoribosyltransferase was involved in its synthesis was not substantiated. ebi.ac.uknih.gov This highlights the need to investigate other potential routes of formation and breakdown, which may vary across different tissues, organisms, or physiological states. Metabolomic studies have already linked this compound to histidine metabolism in various contexts, such as in alcohol-associated liver disease and during high-temperature stress in marine invertebrates, suggesting its integration into broader metabolic networks. mdpi.commdpi.com

Elucidation of Novel Biological Functions and Molecular Interaction Networks

While this compound has been identified in biological fluids like urine and blood, its precise biological functions remain largely speculative. ebi.ac.ukresearchgate.netnih.gov It has been observed in studies related to histidinemia, a metabolic disorder characterized by high levels of histidine. nih.govtandfonline.com In these cases, urinary levels of this compound were found to be significantly elevated and correlated with histidine levels. ebi.ac.ukresearchgate.netnih.gov This suggests a role in histidine homeostasis, possibly as a detoxification product when histidine concentrations are abnormally high.

Emerging research points towards broader roles for this compound. Metabolomic profiling has associated altered levels of this compound with various conditions, including community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) infected breast abscesses and alcohol-associated liver disease, hinting at its involvement in inflammatory and metabolic stress responses. mdpi.comfrontiersin.org Additionally, its levels have been shown to be negatively associated with diet quality in children. unav.edu

Future investigations will need to move beyond correlational studies to establish causative links between this compound and specific biological processes. This will involve:

Identifying molecular partners: Utilizing techniques like affinity chromatography-mass spectrometry to pull down proteins and other molecules that directly interact with this compound. Understanding these interactions is key to unraveling its mechanism of action.

Functional assays: Developing cellular and in vivo models where the levels of this compound can be manipulated (e.g., through genetic modification of its metabolic enzymes, once identified) to observe the physiological consequences.

Investigating its role as a signaling molecule: The structural similarity of this compound to other biologically active molecules suggests it could function as a signaling molecule, influencing cellular pathways in response to metabolic cues.

Development of Advanced Methodologies for High-Throughput and In Vivo Studies of this compound

Advancements in analytical techniques are crucial for accelerating research into this compound. Current methods for its detection and quantification primarily rely on mass spectrometry-based metabolomics platforms. ualberta.cagwu.edu Techniques like liquid chromatography-mass spectrometry (LC-MS) have been instrumental in identifying this compound in complex biological samples such as urine, blood, and cell extracts. mdpi.comunav.eduualberta.ca

To facilitate a deeper understanding of its dynamic roles, the development of high-throughput analytical methods is essential. umich.edu This would enable the rapid screening of large sample sets, which is critical for clinical studies, drug discovery, and systems biology research. umich.eduthermofisher.comsciex.com Strategies for high-throughput analysis could include the optimization of sample preparation protocols and the implementation of faster separation techniques coupled with highly sensitive mass spectrometers. thermofisher.comnih.gov

Furthermore, the ability to study this compound in vivo and in real-time is a significant future goal. This would allow researchers to observe the spatial and temporal dynamics of its metabolism and signaling functions within a living organism. While challenging, this could potentially be achieved through the development of:

Genetically encoded biosensors: These are engineered proteins that fluoresce or produce a measurable signal upon binding to a specific molecule. A biosensor for this compound would enable its visualization and quantification within cells and tissues.

Novel imaging agents: The synthesis of labeled this compound analogues that can be traced using imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) could provide insights into its biodistribution and metabolic fate.

Evolutionary and Ecological Perspectives on this compound Pathways

Understanding the evolutionary origins and ecological significance of this compound metabolism can provide valuable context for its biological roles. The histidine biosynthetic pathway is ancient and present across bacteria, archaea, lower eukaryotes, and plants. nih.gov Investigating the presence and regulation of this compound across this wide range of species could reveal conserved functions and evolutionary pressures that have shaped its metabolic pathways.

For instance, the presence of this compound and its modulation under stress in diverse organisms, such as humans and shrimp, suggests a potentially conserved role in stress adaptation. mdpi.commdpi.com Comparative genomics and metabolomics across different species could identify orthologous enzymes and conserved regulatory networks involved in this compound metabolism. This evolutionary perspective can help to prioritize research on the most fundamental and conserved aspects of its function.

From an ecological standpoint, the role of this compound in interactions between organisms and their environment is an unexplored frontier. For example, it could be involved in nutrient cycling in ecosystems or mediate symbiotic or pathogenic relationships. longdom.org The finding that this compound levels are altered in the context of a bacterial infection suggests a potential role in host-pathogen interactions. frontiersin.org Future research in chemical ecology could explore whether this compound is secreted by organisms and acts as an info-chemical in their environment.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing n-Ribosylhistidine, and how can researchers validate the purity of the product?

- Answer : The synthesis of this compound typically involves ribosylation of histidine using enzymatic or chemical methods. For chemical synthesis, researchers should document reaction conditions (e.g., temperature, solvent, catalysts) and purification steps (e.g., chromatography, crystallization). Enzymatic approaches require specifying enzyme sources, substrate ratios, and reaction kinetics. To validate purity, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring all peaks align with expected structural features. Elemental analysis may also confirm composition. New compounds must be characterized with ≥95% purity, adhering to guidelines for reporting experimental details to enable replication .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Answer : Stability studies should employ circular dichroism (CD) spectroscopy or HPLC to monitor structural integrity. Design experiments with controlled pH buffers (e.g., 2.0–9.0) and temperatures (4°C–50°C), sampling at intervals to assess degradation. Data analysis should quantify half-life and identify degradation products via tandem MS. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to confirm reproducibility. Document protocols comprehensively, including instrument calibration and sample preparation, to align with standards for experimental transparency .

Q. What are the known biological roles of this compound, and how can researchers design assays to explore its activity?

- Answer : this compound is implicated in histidine metabolism and ribosylation pathways. To study its activity, use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays targeting specific interactors (e.g., histidine decarboxylase). Include positive/negative controls and dose-response curves to establish specificity. For cellular studies, employ knockout models or RNA interference to assess phenotypic changes. Validate findings with orthogonal methods (e.g., Western blotting) and reference existing literature to contextualize results .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported enzymatic kinetics of this compound across studies?

- Answer : Systematic meta-analysis of kinetic parameters (Km, Vmax) is critical. Compare experimental conditions (e.g., substrate concentrations, assay pH, enzyme sources) across studies. Replicate key experiments under standardized protocols, using the same batch of this compound to eliminate variability. Apply statistical tools (e.g., Bland-Altman plots) to assess agreement. If discrepancies persist, propose hypotheses (e.g., allosteric regulation) and design follow-up mutagenesis or structural studies to test them .

Q. What computational approaches are suitable for modeling the interaction between this compound and its putative binding partners?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Validate models with experimental mutagenesis of predicted binding residues or surface plasmon resonance (SPR) to measure binding kinetics. Use force fields parameterized for ribosylated compounds and cross-reference crystallographic databases (e.g., PDB) for similar complexes. Document simulation parameters (e.g., time steps, solvation models) to ensure reproducibility .

Q. What strategies mitigate challenges in quantifying this compound in complex biological matrices?

- Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards (e.g., ¹³C-ribosylhistidine) to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from proteins or lipids. Validate the method for linearity, limit of detection (LOD), and recovery rates (85–115%). Include blank matrices and spike-recovery experiments to confirm specificity .

Q. How can researchers design in vivo studies to assess the pharmacokinetics of this compound while addressing ethical and methodological constraints?

- Answer : Use rodent models with ethical approval, administering this compound via relevant routes (e.g., oral, intravenous). Collect plasma/tissue samples at timed intervals and quantify concentrations using validated LC-MS/MS. Apply pharmacokinetic models (e.g., non-compartmental analysis) to calculate AUC, Cmax, and half-life. Include control groups and blinded analysis to reduce bias. Adhere to NIH guidelines for preclinical reporting, ensuring transparency in sample sizes and statistical power .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., SPR for binding, ITC for thermodynamics) and publish raw datasets in supplementary materials to facilitate peer review .

- Replication : Follow detailed experimental protocols, including batch numbers of reagents and instrument settings, as per Beilstein Journal guidelines .

- Ethical Compliance : Document animal/cell study approvals and align methodologies with NIH reporting standards to enhance credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.